molecular formula C14H15N3O4 B1149720 Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate CAS No. 164330-34-1

Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate

Cat. No. B1149720
CAS RN: 164330-34-1
M. Wt: 289.289
InChI Key:
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Description

Synthesis Analysis

The synthesis of ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate and related compounds involves several key steps, including condensation, nitration, and cyclization reactions. A notable method for synthesizing similar compounds involves one-pot nitro reductive cyclization using sodium dithionite as a reducing agent in DMSO medium, as demonstrated in the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate (Kumar et al., 2020).

Molecular Structure Analysis

Imidazole derivatives, including this compound, typically exhibit a planar molecular structure, facilitating intermolecular interactions such as hydrogen bonding. These interactions play a crucial role in their crystal packing and stability. Single-crystal X-ray diffraction techniques provide insights into their crystalline structures, revealing the significance of strong hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including hydrolysis, esterification, and reactions with different aryl and hetero-aryl carboxylic acids. These reactions are pivotal in modifying their chemical properties and enhancing their biological activities. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, illustrating the versatility of these compounds in chemical transformations (Wu et al., 2005).

Scientific Research Applications

  • Hydrolysis and Crystal Structure : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to a planar molecule which forms a three-dimensional network through hydrogen bonding. This is critical for understanding the molecular structure and potential applications in crystal engineering (Wu, Liu, & Ng, 2005).

  • Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions, crucial for applications in supramolecular chemistry and material science (Costa et al., 2007).

  • Drug Synthesis and β-Glucuronidase Inhibition : A study on biology-oriented drug synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, similar in structure, showed significant β-glucuronidase inhibitory activity, highlighting potential pharmaceutical applications (Salar et al., 2017).

  • Synthesis as a Key Intermediate : The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, showcases the importance of such compounds in the synthesis of complex pharmaceuticals (Zheng-rong, 2007).

  • Corrosion Inhibition in Mild Steel : Derivatives of a similar compound, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been found effective as corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).

  • Crystal Structure Analysis : The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, another related compound, was studied, highlighting the role of strong hydrogen bonds in the crystal packing, which is vital for materials science and crystallography research (Yeong et al., 2018).

  • Reactivity with Ethyl Glyoxylate : The study of the reactivity of oximes with ethyl glyoxylate to form ethyl esters of imidazole carboxylic acids showcases the compound's reactivity and potential in synthetic chemistry (Nikolaenkova et al., 2019).

  • Properties of Copper(II) Complexes : A study on the synthesis and properties of copper(II) complexes involving similar imidazole derivatives highlights the relevance of these compounds in coordination chemistry and potentially in catalysis (Banerjee et al., 2013).

properties

IUPAC Name

ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(18)13-10(3)16(8-15-13)12-7-9(2)5-6-11(12)17(19)20/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACOIQJELWVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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